Paedosed

Description

Contextualization of Complex Chemical Systems in Research

Research in complex chemical systems aims to elucidate these interactions, predict their collective behavior, and ultimately design formulations with desired characteristics. This involves a deep understanding of thermodynamics, kinetics, and intermolecular forces governing the system. The challenge is amplified by the combinatorial complexity, where the number of possible interactions increases exponentially with the number of components, making experimental and computational investigations resource-intensive acs.org.

Historical Perspective on the Scientific Rationale for Combining Chemical Entities

The practice of combining chemical entities dates back to ancient times, driven by empirical observations and practical needs. Early civilizations combined natural materials to create alloys, ceramics, and traditional remedies, long before the underlying scientific principles were understood discoverengineering.orgphlextek.com. For instance, the Bronze Age, around 3300 BCE, marked a significant advancement through the discovery and use of copper and bronze, demonstrating early recognition of the benefits of combining metals phlextek.com. The Industrial Revolution further accelerated the development of multi-component materials, such as the mass production of steel through the Bessemer process in 1856, which became a cornerstone of industrial development discoverengineering.org.

The scientific rationale for combining chemicals evolved from simple empirical mixing to a more systematic approach driven by a desire to achieve specific, enhanced, or novel properties. This includes the pursuit of synergistic effects, where the combined effect of components is greater than the sum of their individual effects plos.orgku.dkfoodpackagingforum.orgcabidigitallibrary.org. The development of fields like materials science, which integrates principles from physics, chemistry, and engineering, explicitly focuses on the discovery and design of new materials by understanding how properties are determined by composition and structure discoverengineering.orgphlextek.comcmu.edu. This historical progression highlights a continuous scientific drive to understand and harness the complex interactions within multi-component systems for technological advancement.

Definition and Scope of "Paedosed" as a Multi-Constituent Chemical System

For the purpose of this article, "this compound" is introduced as a hypothetical designation for a multi-constituent chemical system. This conceptual model is designed to illustrate the fundamental principles and research challenges associated with understanding complex chemical formulations. "this compound" is defined as a ternary (three-component) system comprising the following well-characterized chemical entities:

Water (H₂O) : A universal solvent, critical for its unique solvent properties and hydrogen bonding capabilities.

Ethanol (C₂H₅OH) : A common organic solvent, known for its amphiphilic nature and ability to interact with both polar and nonpolar substances.

Sodium Chloride (NaCl) : A representative ionic compound, providing insights into electrolyte behavior and salting-in/salting-out effects in mixed solvent systems.

Properties

CAS No. |

8057-12-3 |

|---|---|

Molecular Formula |

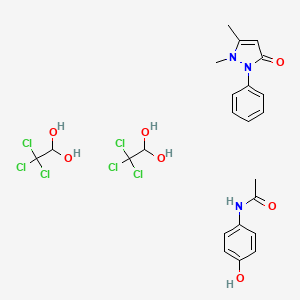

C23H27Cl6N3O7 |

Molecular Weight |

670.2 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,2,2-trichloroethane-1,1-diol |

InChI |

InChI=1S/C11H12N2O.C8H9NO2.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)9-7-2-4-8(11)5-3-7;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2-5,11H,1H3,(H,9,10);2*1,6-7H |

InChI Key |

AWUFTLUIXPKZRK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |

Other CAS No. |

8057-12-3 |

Synonyms |

Paedosed |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Paedosed Constituents

Acetaminophen (B1664979) (N-(4-Hydroxyphenyl)acetamide)

Acetaminophen, also known as paracetamol, is a widely utilized analgesic and antipyretic agent. Its mechanisms of action involve multiple pathways, particularly within the central nervous system (CNS).

Investigation of Prostaglandin (B15479496) Synthesis Modulation Pathways

Acetaminophen modulates prostaglandin (PG) synthesis, particularly reducing prostaglandin E2 (PGE2) levels in the brain, indicating a preferential action within the CNS rather than the periphery. dovepress.com While its precise mechanism of inhibiting prostaglandin synthesis has been a subject of debate, it is understood to suppress delayed PG production through direct modulation of the cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2) pathway in stimulated cultured cells. researchgate.net The reduction in prostaglandin synthesis can be attributed to its competitive inhibition with arachidonic acid for the active site on the cyclooxygenase (COX) enzyme. oup.com The relatively weak anti-inflammatory activity of acetaminophen, compared to its analgesic and antipyretic effects, may stem from its limited ability to inhibit COX in the presence of elevated cellular peroxide levels typically found in inflamed tissues. oup.com

Molecular Interactions with Cyclooxygenase Isoforms and Associated Biochemical Cascades

Acetaminophen's inhibitory effect on COX is more pronounced in the brain than in peripheral tissues. dovepress.comresearchgate.net The compound functions as a reducing agent, which is believed to lower hydroperoxide tone, thereby inactivating COX enzymes. dovepress.comresearchgate.netnih.gov The inhibitory potency of acetaminophen against purified ovine cyclooxygenase-1 (oCOX-1) and human cyclooxygenase-2 (hCOX-2) is significantly enhanced (approximately 30-fold) in the presence of glutathione (B108866) peroxidase and glutathione. researchgate.netnih.gov This suggests that its inhibitory action is more effective under conditions of low peroxide concentration. researchgate.netnih.gov

Historically, the existence of a COX-3 isoform, an exon splice variant of COX-1, was identified in the canine cerebral cortex and exhibited selective sensitivity to acetaminophen. dovepress.compnas.org However, subsequent genomic and kinetic studies suggest that a fully catalytically active form of COX-3 is unlikely to be clinically relevant in humans. dovepress.com Acetaminophen has been shown to interfere with the peroxidase activity of COX isoenzymes, predominantly COX-2, with its effectiveness being highly dependent on the environmental oxidation state. frontiersin.org Research indicates that acetaminophen can bind to the active sites of COX-2, including Ser 530, Gly 526, Ala 527, Val 349, and Leu 352, thereby inhibiting prostaglandin synthesis through this enzyme. researchgate.net

The following table summarizes reported IC50 values for acetaminophen's inhibition of COX isoforms:

| Enzyme Isoform | IC50 Value (µM) | Conditions (if specified) | Source |

| oCOX-1 | 33 | With glutathione peroxidase and glutathione | researchgate.netnih.gov |

| hCOX-2 | 980 | With glutathione peroxidase and glutathione | researchgate.netnih.gov |

| COX-3 (canine) | 64 | In presence of 5 µM arachidonic acid | pnas.org |

Receptor-Level Engagement and Signal Transduction Studies

The analgesic mechanism of acetaminophen is multifaceted, involving several pathways within the CNS. dovepress.com A significant aspect of its analgesia is mediated by the formation of the bioactive metabolite AM404 in the CNS. dovepress.comfrontiersin.orgresearchgate.net AM404 is synthesized in the brain from 4-aminophenol (B1666318), another acetaminophen metabolite, through the action of fatty acid amide hydrolase (FAAH). dovepress.comfrontiersin.orgresearchgate.netwikipedia.org

AM404 functions as a potent activator of transient receptor potential vanilloid 1 (TRPV1) receptors. dovepress.comfrontiersin.orgresearchgate.netwikipedia.org In the periaqueductal grey, AM404 activates a specific signaling cascade involving the TRPV1 channel, mGlu5 receptor, PLC, DAGL, and CB1 receptor. dovepress.comresearchgate.net Furthermore, AM404 acts as a weak agonist of cannabinoid receptors CB1 and CB2 and an inhibitor of the endocannabinoid transporter, highlighting the important role of the endocannabinoid system and TRPV1 in acetaminophen's analgesic effects. wikipedia.orgjneurosci.org

Beyond these interactions, acetaminophen also engages spinal p42/p44 mitogen-activated protein kinases (MAPKs) and growth hormone (GH)/insulin-like growth factor-1 (IGF-1) receptors to produce analgesia via the serotonergic system. nih.gov It indirectly stimulates spinal 5-hydroxytryptamine (5-HT)1A receptors. nih.gov The serotonergic pathway, which originates from the brain stem and projects to the spinal cord dorsal horn, is crucial for modulating nociceptive signals. tandfonline.com AM404 also co-activates the Cav 3.2 T-type calcium channel, which further reinforces the activity of descending serotonergic pathways. dovepress.comresearchgate.net Additionally, N-acetyl-p-benzoquinoneimine (NAPQI), another metabolite of acetaminophen, may contribute to analgesia by activating transient receptor potential ankyrin 1 (TRPA1) receptors. frontiersin.org

Theoretical Metabolism Pathways and Metabolite Formation (excluding human physiological outcomes)

Acetaminophen undergoes primary hepatic metabolism through three main pathways: glucuronidation, sulfation, and oxidation via the cytochrome P450 (CYP450) enzyme system, predominantly CYP2E1. nih.govrsc.orgderangedphysiology.comresearchgate.netnih.gov

The major metabolic routes involve conjugation with glucuronide (forming acetaminophen glucuronide) and sulfate (B86663) (forming acetaminophen sulfate), collectively accounting for approximately 80-90% of the absorbed acetaminophen. rsc.orgderangedphysiology.comresearchgate.netnih.gov A smaller proportion, typically 5-15%, undergoes oxidation by the CYP450 system, primarily CYP2E1, leading to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite. nih.govrsc.orgderangedphysiology.comresearchgate.netnih.gov Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH), yielding non-toxic glutathione or cysteine conjugates. rsc.orgresearchgate.netnih.gov

Acetaminophen can also undergo a deacetylation process to produce p-aminophenol (p-AP). researchgate.netrsc.org This p-aminophenol can then be metabolized in the brain by FAAH to form AM404. dovepress.comfrontiersin.orgresearchgate.net

The following table summarizes the theoretical metabolic pathways and metabolite formation of acetaminophen:

| Pathway | Enzyme System Involved (Primary) | Metabolite(s) Formed | Proportion of Metabolism (Approximate) |

| Glucuronidation | UDP-glucuronosyl transferases (UGT) | Acetaminophen glucuronide | 50-60% derangedphysiology.com |

| Sulfation | Sulfotransferases (SULT) | Acetaminophen sulfate | 30-35% derangedphysiology.com |

| Oxidation | Cytochrome P450 (CYP2E1) | N-acetyl-p-benzoquinone imine (NAPQI) | 5-15% nih.govrsc.org |

| Deacetylation | N-deacetylase (liver) | p-aminophenol (p-AP) | Minor rsc.orgnih.gov |

| Brain Metabolism | Fatty acid amide hydrolase (FAAH) | AM404 (from p-AP) | Minor dovepress.comfrontiersin.orgresearchgate.net |

Antipyrine (B355649) (1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)

Antipyrine, also known as phenazone, is a pyrazolone (B3327878) derivative recognized for its analgesic and antipyretic properties. nih.govdrugbank.compatsnap.compatsnap.comwikipedia.org

Elucidation of Molecular Pathways for Analgesic and Antipyretic Action

Antipyrine's therapeutic effects are primarily mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. drugbank.compatsnap.compatsnap.com Prostaglandins are lipid compounds that play significant roles in mediating inflammation, pain, and fever. patsnap.compatsnap.com By inhibiting COX, antipyrine effectively reduces the production of these prostaglandins, thereby contributing to its analgesic and antipyretic actions. patsnap.compatsnap.com

Antipyrine exhibits non-selective inhibition of both COX-1 and COX-2 isoforms. patsnap.com Additionally, it has been reported to act as a cyclooxygenase 3 (COX-3) inhibitor. nih.govdrugbank.com Its analgesic and antipyretic actions are thought to occur primarily within the CNS, where it increases the pain threshold. drugbank.compatsnap.compatsnap.com The antipyretic properties of antipyrine are believed to be mediated by its effects on the hypothalamus, the region of the brain responsible for regulating body temperature, by altering the hypothalamic set point for temperature control. patsnap.com

Dichloralphenazone (B1670458) (2,2,2-Trichloro-1,1-ethanediol)

Theoretical Biotransformation Pathways

The constituents of "Paedosed" undergo extensive biotransformation, primarily in the liver, to facilitate their elimination from the body.

Acetaminophen Acetaminophen is predominantly metabolized in the liver through phase II conjugation reactions. Glucuronidation is the major pathway, accounting for approximately 45-55% of its metabolism, mediated by UDP-glucuronosyltransferases (UGTs) such, as UGT1A1, UGT1A6, UGT1A9, and UGT2B15 in the liver, and UGT1A10 in the gut nih.govnih.govsmpdb.ca. Sulfation is another significant pathway, contributing to 30-35% of its metabolism, catalyzed by sulfotransferases (SULTs) like SULT1A1, SULT1A3, SULT1A4, SULT1E1, and SULT2A1 nih.govnih.govsmpdb.ca. These glucuronide and sulfate conjugates are generally inert and are readily excreted in the urine duke.edu.

A minor but critical pathway involves the oxidation of acetaminophen by cytochrome P450 (CYP) enzymes, including CYP2E1, CYP1A2, CYP2A6, CYP3A4, and CYP2D6, leading to the formation of a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI) nih.govnih.govresearchgate.net. Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs) such as GSTP1, GSTT1, and GSTM1, forming a non-toxic mercapturic acid conjugate that is excreted in urine nih.govpharmgkb.org. A minor deacetylation pathway also produces p-aminophenol umich.edu.

Antipyrine Antipyrine is extensively metabolized by the cytochrome P450 enzyme system in the liver oup.com. It serves as a probe drug for oxidative drug metabolism due to its broad metabolism by various CYP isoforms capes.gov.brmedchemexpress.com. The primary metabolites formed include 3-hydroxymethylantipyrine (B92689) (HMA), 4-hydroxyantipyrine (B57837) (OHA), and norantipyrine (NORA) oup.com. The formation of these metabolites is mediated by a range of CYP enzymes:

4-hydroxylation: Primarily catalyzed by CYP3A4, with a lesser contribution from CYP1A2 capes.gov.br.

Norantipyrine formation: Predominantly involves the CYP2C subfamily (e.g., CYP2C8/9) and CYP1A2 capes.gov.br.

3-hydroxymethylantipyrine formation: Mediated by CYP1A2 and CYP2C9 capes.gov.br.

Dichloralphenazone As a composite of chloral (B1216628) hydrate (B1144303) and antipyrine, the biotransformation of dichloralphenazone involves the metabolic pathways of its constituent compounds. Chloral hydrate is primarily metabolized to trichloroethanol, which is then largely eliminated via glucuronidation nih.gov. The antipyrine component undergoes the oxidative metabolism described above.

Inter-Constituent Molecular Synergism and Antagonism within the this compound System

Biochemical Pathway Cross-Talk and Modulation

The combination of acetaminophen, antipyrine, and dichloralphenazone is designed to leverage synergistic effects for enhanced pain relief and fever reduction nih.gov. Dichloralphenazone, through its antipyrine component, has been observed to stimulate drug-oxidizing enzymes in the liver endoplasmic reticulum researchgate.net. This enzyme induction by antipyrine could potentially modulate the metabolic pathways of co-administered drugs, including acetaminophen, by altering their clearance rates. Such modulation could lead to changes in the systemic exposure and efficacy of each component.

Enzyme Activity Alterations in the Presence of Multiple Constituents

The co-presence of acetaminophen, antipyrine, and dichloralphenazone can lead to alterations in the activity of various metabolizing enzymes. Both acetaminophen and antipyrine are substrates for multiple cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes like UGTs and SULTs nih.govnih.govsmpdb.cacapes.gov.brmedchemexpress.comcambridge.org. In a multi-drug system, competitive inhibition for shared enzyme binding sites or enzyme induction/inhibition by one constituent affecting the metabolism of another can occur. For example, studies have shown that the metabolism of both acetaminophen and antipyrine can be influenced by other co-administered agents, potentially leading to decreased metabolic rates drugbank.com. Conversely, the antipyrine component can stimulate drug-oxidizing enzymes, which might lead to increased metabolism of certain co-administered compounds researchgate.net. This interplay of enzyme activities can significantly impact the pharmacokinetic profiles of each constituent within the "this compound" system.

Theoretical Models of Ligand-Receptor Binding Affinity in Multi-Ligand Systems

Ligand-receptor binding affinity is a fundamental principle governing drug action, defined as the strength of the non-covalent interaction between a ligand (drug molecule) and a receptor protein numberanalytics.commalvernpanalytical.com. This interaction is highly specific, with ligands binding to a complementary site on the receptor through various non-covalent forces, including hydrogen bonds, ionic interactions, and van der Waals forces numberanalytics.commalvernpanalytical.com. Binding affinity is quantitatively expressed by the equilibrium dissociation constant (KD); a lower KD indicates stronger binding numberanalytics.commalvernpanalytical.com.

In a multi-ligand system like "this compound," theoretical models predict several types of interactions influencing binding affinity:

Competitive Binding: Constituents might compete for the same binding site on a receptor, where the compound with higher affinity or concentration will preferentially bind.

Allosteric Modulation: One constituent might bind to an allosteric site on a receptor, thereby altering the binding affinity or efficacy of another constituent at its orthosteric site. This can lead to either positive (enhancing) or negative (inhibitory) modulation.

Indirect Modulation: Constituents might affect the expression, localization, or post-translational modification of receptors, indirectly influencing the binding of other ligands.

Mechanisms of Molecular Interaction at the Cellular Level

Modulation of Enzyme Activity: As discussed, acetaminophen and antipyrine both target cyclooxygenase enzymes, albeit with nuanced mechanisms nih.govresearchgate.netdrugbank.com. Their combined presence could lead to a more comprehensive or sustained inhibition of prostaglandin synthesis pathways within target cells, particularly in the CNS where acetaminophen's action is favored under low oxidant conditions nih.govresearchgate.net.

Influence on Ion Channels and Receptors: The metabolite of acetaminophen, AM404, directly interacts with TRPV1 and CB1 receptors, influencing neuronal excitability and pain signaling frontiersin.org. While the direct cellular targets for antipyrine and dichloralphenazone (beyond COX inhibition for antipyrine and general CNS depression for trichloroethanol) are less extensively detailed in the context of their combination, the sedative effect of dichloralphenazone's active metabolite would involve interactions with neuronal pathways leading to CNS depression nih.govmedscape.com.

Cellular Transport and Distribution: The biotransformation pathways of each constituent dictate their cellular uptake, distribution, and efflux. Interactions at the transporter level, though not explicitly detailed for this specific combination, could influence the intracellular concentrations of each compound and their metabolites, thereby affecting their cellular targets.

Advanced Methodologies for the Academic Research of Paedosed Type Formulations

Spectroscopic and Spectrometric Techniques for Component Quantification in Research Matrices

The precise quantification and characterization of paracetamol and the constituents of dichloralphenazone (B1670458) (chloral hydrate (B1144303) and phenazone) in research environments rely on high-precision analytical instrumentation. These techniques provide the sensitivity and specificity required to analyze these compounds in complex matrices like cell cultures and animal tissues.

High-Resolution Mass Spectrometry for Metabolite Profiling (excluding human studies)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for identifying and profiling the metabolites of paracetamol and dichloralphenazone in non-clinical research. In in vitro liver models, such as primary human hepatocytes, HRMS has been instrumental in confirming that thiomethyl metabolites are directly linked to the elimination of the toxic N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite of paracetamol nih.gov. Untargeted HRMS analyses have revealed previously unrecognized paracetamol metabolites, including conjugated thiomethyl compounds, in rodent models, suggesting more complex metabolic pathways than previously understood. These advanced techniques allow for the comprehensive characterization of biotransformation pathways in preclinical studies nih.govescientificpublishers.comnih.gov.

For phenazone, HRMS coupled with liquid chromatography (LC-HRMS) is utilized in untargeted analyses to study its metabolism in in vitro systems, helping to identify and elucidate the structures of its various metabolic products . Similarly, nontargeted metabolomics using LC-HRMS is a powerful tool for investigating the in vitro metabolism of compounds in rat and human liver microsomes, enabling the identification of numerous metabolites through statistical analysis of the mass spectral data nih.govmdpi.com.

Table 1: HRMS Applications in Metabolite Profiling of Paedosed Components

| Compound | Technique | Research Matrix | Key Findings |

| Paracetamol | HRMS | In vitro liver models | Confirmed thiomethyl metabolites are linked to NAPQI elimination. nih.gov |

| Paracetamol | Untargeted HRMS | Rodent models | Identified unrecognized conjugated thiomethyl metabolites. nih.gov |

| Phenazone | LC-HRMS | In vitro systems | Untargeted analysis for metabolite identification and structural elucidation. |

| General | LC-HRMS | Rat/human liver microsomes | Nontargeted metabolomics for comprehensive metabolite identification. nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure and dynamic interactions of the components of this compound-type formulations. For paracetamol, multidimensional and multinuclear solid-state NMR experiments are used to identify interactions with polymers in amorphous solid dispersions labrulez.com. These studies can reveal proximity between the drug and polymer at a molecular level, providing insights into the stability of the formulation labrulez.com. Furthermore, 1H NMR relaxometry has been applied to study the dynamics of molecular crystals in different polymorphic forms of paracetamol, offering a new approach to quality control in pharmaceutical production libretexts.org.

For chloral (B1216628) hydrate, 1H NMR spectra are available and serve as a fundamental tool for its structural characterization chemicalbook.com. NMR has also been employed to study the formation and dissociation mechanisms of clathrate hydrates, providing molecular-level dynamic information, which is conceptually similar to the hydrate structure of chloral hydrate nih.gov.

Table 2: NMR Spectroscopy Applications for this compound Components

| Compound | Technique | Area of Study | Key Findings |

| Paracetamol | Solid-State NMR | Drug-polymer interactions | Identification of molecular-level interactions in amorphous solid dispersions. labrulez.com |

| Paracetamol | 1H NMR Relaxometry | Molecular dynamics | Analysis of dynamics in different polymorphic crystal structures. libretexts.org |

| Chloral Hydrate | 1H NMR | Structural characterization | Confirmation of molecular structure. chemicalbook.com |

| Hydrates (general) | NMR/MRI | Formation/dissociation mechanisms | Provided molecular evidence of residual structures in coexisting fluids. nih.gov |

Advanced Chromatography for Component Separation and Analysis (e.g., LC-MS/MS, GC-MS)

Advanced chromatographic techniques are essential for the separation and quantification of paracetamol, dichloralphenazone, and their metabolites in research matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely employed due to its high sensitivity and selectivity. A multimatrix UHPLC-MS/MS method has been developed for the determination of paracetamol and its primary metabolites, paracetamol glucuronide and paracetamol sulfate (B86663), in various animal tissues, including muscle, lungs, liver, and kidneys nih.gov. This method is validated for use across different animal species nih.gov. LC-MS/MS is also used for the analysis of less common paracetamol metabolites in in vitro studies, such as di-, tri-, and tetra-paracetamol, which can be formed through specific reaction conditions nih.gov. For phenazone, LC-MS/MS methods are used to analyze its residues and metabolites in tissues from dosed animals nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of chloral hydrate and its metabolites. A validated GC-MS method exists for the determination of chloral hydrate and its metabolites, including monochloroacetate, dichloroacetate, trichloroacetate, and total trichloroethanol, in plasma nih.gov. This technique is sensitive enough to identify and quantify these metabolites in biological fluids from research subjects nih.gov. GC-MS is also used for the quantitative analysis of chloral and its hydrate in various samples, as the hydrate breaks down to chloral upon vaporization who.int.

Table 3: Advanced Chromatography Applications for this compound Components

| Compound | Technique | Research Matrix | Application |

| Paracetamol & Metabolites | UHPLC-MS/MS | Animal tissues (muscle, lung, liver, kidney) | Simultaneous determination of paracetamol, paracetamol glucuronide, and paracetamol sulfate. nih.gov |

| Paracetamol & Metabolites | LC-MS/MS | In vitro reaction mixtures | Analysis of uncommon metabolites like di-, tri-, and tetra-paracetamol. nih.gov |

| Phenazone & Metabolites | LC-MS/MS | Animal tissues | Analysis of drug residues and metabolites. nih.gov |

| Chloral Hydrate & Metabolites | GC-MS | Plasma | Determination of chloral hydrate, monochloroacetate, dichloroacetate, trichloroacetate, and total trichloroethanol. nih.gov |

| Chloral Hydrate | GC-MS | Various samples | Quantitative analysis, leveraging the breakdown of the hydrate to chloral. who.int |

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of paracetamol and phenazone, often in combination with other substances. For paracetamol, various UV spectrophotometric methods, including simultaneous equation and derivative spectroscopy, have been developed for its estimation in combination with other drugs nih.govcncb.ac.cn. These methods are valued for their simplicity, speed, and cost-effectiveness google.com. Chemometric approaches combined with UV-Vis spectroscopy can analyze mixtures of paracetamol and phenazone (antipyrine) without prior separation, overcoming the challenge of overlapping spectra nih.gov.

Fluorescence spectroscopy, known for its high sensitivity, is another potential tool for interaction studies. While specific studies on dichloralphenazone are not prevalent, the technique is widely used to characterize organic matter and can monitor various drugs in different matrices mdpi.com. The fluorescence properties of compounds can be harnessed to develop sensitive methods for their detection and quantification in biological samples nih.gov.

Table 4: UV-Vis and Fluorescence Spectroscopy Applications

| Compound(s) | Technique | Application | Key Features |

| Paracetamol | UV-Vis Spectroscopy | Simultaneous estimation with other drugs. | Simple, rapid, and cost-effective. nih.govgoogle.com |

| Paracetamol & Phenazone | UV-Vis with Chemometrics | Analysis of mixtures without prior separation. | Overcomes spectral overlap. nih.gov |

| General Drugs | Fluorescence Spectroscopy | Detection and quantification in biological samples. | High sensitivity. nih.govmdpi.com |

Cell-Based and Biochemical Assay Systems for Mechanistic Elucidation

To understand the mechanisms of action and metabolic pathways of the components of this compound-type formulations, researchers utilize a variety of cell-based and biochemical assays. These systems provide controlled environments to study specific molecular interactions and enzymatic processes.

Enzyme Activity Assays for Pathway Analysis

Enzyme activity assays are fundamental to understanding the metabolism of paracetamol and dichloralphenazone. For paracetamol, its metabolism is known to involve several enzymatic pathways. The majority is metabolized through glucuronidation and sulfation, while a smaller fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite NAPQI nih.gov. In in vitro experiments, prostaglandin (B15479496) H2 synthases have also been shown to form NAPQI nih.gov. Enzyme assays are used to study the activity of these enzymes, such as UGT isoforms (e.g., UGT1A6 and UGT1A9) responsible for glucuronidation, and GSTs (e.g., GSTP1) which catalyze the conjugation of NAPQI with glutathione (B108866) nih.gov. A rapid enzymatic assay has been developed that uses an amidase to produce 4-aminophenol (B1666318) from paracetamol, which then reacts to form a detectable dye, allowing for quantification in serum or plasma wiley.com.

The metabolism of chloral hydrate is primarily carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which reduce it to trichloroethanol and oxidize it to trichloroacetic acid, respectively nih.gov. Phenazone is often used as a probe to study the activity of drug-metabolizing enzymes, as its metabolism involves at least six hepatic cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4) in human liver microsomes medchemexpress.com. Enzyme activity assays for these specific CYPs can elucidate the metabolic profile of phenazone and its potential for drug-drug interactions.

Table 5: Enzyme Assays for Pathway Analysis of this compound Components

| Compound | Enzyme(s) Studied | Research Focus | Assay Type |

| Paracetamol | Cytochrome P450s, UGTs, GSTs | Metabolism to NAPQI, glucuronidation, and glutathione conjugation. nih.gov | Various, including amidase-based colorimetric assay. wiley.com |

| Chloral Hydrate | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Reduction to trichloroethanol and oxidation to trichloroacetic acid. nih.gov | Spectrophotometric or chromatographic measurement of metabolites. |

| Phenazone | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP3A4 | Characterization of oxidative metabolism pathways. medchemexpress.com | Incubation with liver microsomes followed by metabolite quantification. |

Receptor Binding Assays for Ligand-Target Characterization

Receptor binding assays are fundamental in determining the direct interaction of a compound with specific receptor targets. nih.govresearchgate.net For Acetaminophen (B1664979), these assays have been crucial in understanding its mechanism, which appears to be largely indirect.

Studies measuring the affinity of Acetaminophen at a wide array of receptor sites have shown a notable lack of direct, high-affinity binding. One comprehensive study found that at a concentration of 10 µM, Acetaminophen inhibited less than 10% of specific radioligand binding at serotonin (B10506) receptors (5-HT3, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT2C, 5-HT4, 5-HT6, 5-HT7), as well as eleven other distinct receptor types and the serotonin and norepinephrine (B1679862) reuptake sites. nih.gov This suggests that Acetaminophen's effects on serotonergic pathways are not mediated by direct binding to these receptors. nih.gov

However, the focus of binding studies has shifted to its metabolites. The metabolite N-arachidonoylphenolamine (AM404), formed in the brain and spinal cord, is a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govdergipark.org.tr It has also been shown to interact with the cannabinoid CB1 receptor, although the concentration of AM404 required to activate TRPV1 receptors is substantially lower than that needed for CB1 receptors. dergipark.org.tr

In silico docking analyses have provided further insight into potential interactions. These computational models suggest that Acetaminophen binds to the active site of the enzyme NQO2, adjacent to the isoalloxazine ring of flavin adenine (B156593) mononucleotide (FAD). reprocell.com This binding is supported by experimental data from electronic absorption spectroscopy and thermal shift assays. reprocell.com

Table 1: Summary of Receptor and Enzyme Binding Characteristics of Acetaminophen and its Metabolite AM404

| Compound | Target | Binding/Interaction Profile | Methodology | Reference |

|---|---|---|---|---|

| Acetaminophen (APAP) | Multiple Serotonin (5-HT) Receptors | Negligible binding (<10% inhibition at 10 µM) | Radioligand Binding Assay | nih.gov |

| Acetaminophen (APAP) | NQO2 | Binds at the active site near FAD | In Silico Docking, Spectroscopy | reprocell.com |

| AM404 (Metabolite) | TRPV1 Receptor | Agonist activity | Functional Assays | dergipark.org.tr |

| AM404 (Metabolite) | CB1 Receptor | Interaction at higher concentrations compared to TRPV1 | Functional Assays | dergipark.org.tr |

Cellular Signaling Pathway Studies (e.g., Western Blot, qPCR)

Investigation into the cellular signaling pathways affected by Acetaminophen has revealed a complex network of interactions, particularly in the context of hepatotoxicity induced by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

Key Signaling Pathways Modulated by Acetaminophen:

Keap1-Nrf2 Pathway: NAPQI can directly modify the cysteine sulfhydryl groups of Keap1, leading to the dissociation and activation of Nrf2. nih.gov Activated Nrf2 upregulates antioxidant enzymes, promoting the metabolic inactivation of Acetaminophen and protecting the liver. nih.gov Studies in animal models have confirmed that Nrf2 activation confers resistance to Acetaminophen-induced liver injury. nih.gov Western blot analysis has shown that treatment with protective agents alongside Acetaminophen can significantly increase Nrf2 expression levels. researchgate.net

MAPK Pathways (JNK, ERK): The c-Jun N-terminal kinase (JNK) signaling protein is critically involved in mitochondrial oxidative stress following Acetaminophen overdose. nih.govnewswise.com In contrast, the extracellular signal-regulated kinase (ERK) pathway's role is also significant. Western blot results from both cellular and animal models show that phospho-ERK protein expression markedly increases after an Acetaminophen challenge. researchgate.net

AKT (Protein Kinase B) Pathway: The AKT signaling pathway, which is involved in cell survival and inflammatory responses, is also modulated. Western blot analysis demonstrates a significant increase in phospho-AKT expression following a single exposure to Acetaminophen. researchgate.net

Wnt/β-catenin and TNF-α/NF-κB Pathways: In studies of liver regeneration following injury, these pathways are critical. Western blot and qPCR analyses in mouse models have shown differential activation depending on the dose. At regenerative doses, activation of canonical Wnt signaling (increased nuclear β-catenin) and TNF-α/NF-κB signaling (increased phospho-STAT-3 and nuclear p65) is observed. caldic.com

These mechanistic studies frequently employ Western blotting to quantify the expression and phosphorylation status of key signaling proteins and quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes, such as those for cytokines (e.g., IL-6, TNF-α) and Wnt ligands. caldic.comrestorativemedicine.org

Table 2: Modulation of Signaling Proteins by Acetaminophen in Animal Models (Western Blot Findings)

| Signaling Pathway | Protein Analyzed | Effect of Acetaminophen Challenge | Reference |

|---|---|---|---|

| MAPK (ERK) | Phospho-ERK | Significantly Increased | researchgate.net |

| PI3K/AKT | Phospho-AKT | Significantly Increased | researchgate.net |

| Antioxidant Response | Nrf2 | Significantly Decreased | researchgate.net |

| Wnt/β-catenin | Nuclear β-catenin | Increased (regenerative dose) | caldic.com |

| Phospho-GSK-3β | Increased (regenerative dose) | ||

| Inflammation | Phospho-STAT-3 | Increased (regenerative dose) | caldic.com |

Advanced Microscopy for Subcellular Localization of Constituents

Understanding the subcellular distribution of a compound and its metabolites is crucial for elucidating its mechanism of action and toxicity. While traditional fluorescence microscopy is a staple, other advanced techniques have been applied to study Acetaminophen.

Western blot analysis of subcellular fractions has been used to determine the localization of Acetaminophen-protein adducts. Following administration of a hepatotoxic dose in mice, these arylated proteins were detected in liver mitochondria, nuclei, membrane, cytosol, and microsomes. The purity of these subcellular fractions was confirmed to be 90-98% by enzyme marker assays, indicating that the covalent binding was specific to each compartment. This finding highlights that protein targets exist in multiple cellular locations.

More advanced techniques like imaging mass spectrometry (IMS) have enabled high-resolution visualization of the compound's distribution. An atmospheric pressure matrix-assisted laser desorption/ionization (AP-MALDI) imaging mass microscope has been used to map Acetaminophen and its metabolite, Acetaminophen-Cysteine (APAP-CYS), in mouse kidneys at spatial resolutions up to 10 µm. This technique, which does not require derivatization, revealed distinct distribution patterns:

Acetaminophen (APAP): Highly accumulated in the renal pelvis 1 hour after administration.

Acetaminophen-Cysteine (APAP-CYS): Showed characteristic distributions in the outer medulla and renal pelvis.

These high-resolution imaging studies provide critical information on tissue-specific accumulation that may underlie organ-specific toxicity.

In Vitro and In Vivo (Animal Model) Experimental Designs for Mechanistic Research

Organ Bath Studies for Receptor-Mediated Responses

Isolated organ bath studies are a classic pharmacological method used to investigate the effects of substances on tissue contractility, providing insights into receptor-mediated or direct actions on smooth muscle. researchgate.netcaldic.com

Studies on Acetaminophen have utilized this technique to explore its effects on vascular and airway smooth muscle.

Vascular Tone: In rat mesenteric arteries, the Acetaminophen metabolite NAPQI was found to cause potent vasodilation. nih.gov This effect was sensitive to a Kv7 potassium channel blocker (linopirdine), suggesting a mechanism involving the activation of these channels. nih.gov In another study using isometrically mounted intrapulmonary and carotid arteries from rats, Acetaminophen induced concentration- and age-dependent changes in vasomotor tone. In newborn rats, it caused a progressive increase in tone, whereas adult rat arteries primarily showed vasorelaxation. nih.gov

Airway Smooth Muscle: The effect of Acetaminophen on bronchial smooth muscle has been investigated using rat bronchi in an organ bath. In a model simulating bronchospasm (pre-contracted with acetylcholine), Acetaminophen did not cause any significant change in the muscle tone. nih.govnewswise.com

Gastrointestinal and Uterine Muscle: At high concentrations, Acetaminophen has been shown to inhibit potassium chloride-induced contractions in the rat uterus and reduce myogenic activity in the guinea pig ileum, suggesting a possible effect via calcium channels.

Table 3: Summary of Acetaminophen Effects in Isolated Organ Bath Studies

| Tissue Preparation | Species | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Mesenteric Arteries | Rat | Vasodilation (by metabolite NAPQI) | Activation of Kv7 potassium channels | nih.gov |

| Pulmonary & Carotid Arteries | Newborn Rat | Increased vasomotor tone | Peroxynitrite generation | nih.gov |

| Pulmonary & Carotid Arteries | Adult Rat | Vasorelaxation | Not specified | nih.gov |

| Bronchial Smooth Muscle | Rat | No significant change in tone | N/A | nih.govnewswise.com |

| Uterine Smooth Muscle | Rat | Inhibition of contraction (high concentrations) | Possible calcium channel inhibition |

Animal Models for Molecular Pathway Investigation

Animal models, particularly mice, are indispensable for investigating the complex, multi-organ molecular pathways involved in Acetaminophen metabolism and toxicity, which cannot be fully replicated in vitro. nih.govnewswise.com These models allow for the study of inter-organ transport of metabolites and the integrated physiological response to the compound. nih.gov

Mouse models have been central to confirming that Acetaminophen-induced liver injury involves mitochondrial damage, oxidative stress, and the activation of the JNK signaling pathway, leading to oncotic necrosis. nih.govnewswise.com These findings in mice are considered highly relevant as they align with observations in primary human hepatocytes. newswise.com

Specific mechanistic insights from animal models include:

Metabolite Formation: Studies using CYP2E1 and CYP1A2 double knock-out mice, which are highly resistant to toxic doses of Acetaminophen, have confirmed the pivotal role of these cytochrome P450 enzymes in generating the toxic metabolite NAPQI. nih.gov

Signaling Pathway Activation: Incremental dose models in mice have been used to dissect pro-regenerative signaling after liver injury. Using Western blot and qPCR on liver tissues from these models, researchers have detailed the dose-dependent activation of pathways like Wnt/β-catenin and TNF-α/NF-κB, linking them to the regenerative response. caldic.com

Role of Specific Receptors: The role of Toll-like receptor 4 (TLR-4) in Acetaminophen-induced organ toxicity has been investigated in mice. Pretreatment with a TLR-4 blocker was shown to afford protection against liver and kidney injury, indicating the involvement of this innate immune receptor in the damage cascade.

Tissue Culture Models for Cellular Response Analysis

Tissue culture models, including immortalized cell lines and primary hepatocytes, provide controlled environments to analyze direct cellular responses to Acetaminophen and its metabolites.

Hepatocyte Models: Primary mouse and human hepatocytes are considered excellent models for studying toxicity mechanisms. nih.govnewswise.com The human liver-derived cell line HepG2 is also widely used. Studies in HepG2 cells have investigated dose-response and time-course effects, revealing biphasic responses in signaling systems. For example, a 6-hour incubation with Acetaminophen decreased PPARα expression, while a 24-hour exposure led to a general increase in components of the NAE-PPARα signaling system. restorativemedicine.org Dose-response curves for cytotoxicity are commonly generated in these models.

Non-Hepatocyte Models: The effects of Acetaminophen have also been studied in other cell types to understand its broader biological activities. In the human osteosarcoma cell line MG63, Acetaminophen was found to significantly reduce cell proliferation and decrease the synthesis of osteocalcin, a marker of osteoblast maturation. researchgate.net In HeLa cells, Acetaminophen inhibited cell viability in a time- and concentration-dependent manner, with IC50 values decreasing significantly with prolonged exposure.

These in vitro systems are crucial for high-throughput screening and detailed analysis of cellular events like apoptosis, proliferation, and the modulation of specific enzymatic activities and signaling pathways. researchgate.net

Table 4: IC50 Values of Acetaminophen in HeLa Cells at Different Exposure Times

| Exposure Time | IC50 Value (mg/ml) |

|---|---|

| 24 hours | 2.586 |

| 48 hours | 1.8 |

| 72 hours | 0.658 |

Data from MTT analysis on HeLa cells, demonstrating increased cytotoxicity with longer exposure.

Computational Chemistry and Molecular Modeling Approaches

Advanced computational methodologies are indispensable in modern pharmaceutical research for elucidating the molecular characteristics of compounds like Promethazine. These in silico techniques provide deep insights into molecular behavior, interactions, and potential therapeutic efficacy, guiding further experimental research.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of Promethazine and its interaction with biological macromolecules over time. By simulating the atomic motions of the system, MD can reveal the dynamics of binding, conformational changes, and the stability of molecular complexes.

Research on Promethazine's interaction with proteins like human serum albumin (HSA) utilizes MD simulations to understand binding mechanisms at a molecular level. nih.govresearchgate.net These simulations can predict how Promethazine and its metabolites orient themselves within protein binding sites and identify key intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the complex. For instance, simulations can show the phenothiazine (B1677639) group of Promethazine establishing hydrophobic interactions with specific amino acid residues like Ile388 and Leu430 within a binding pocket, while the propan-amine group forms contacts with others such as Asn391 and Arg410. nih.gov

Table 1: Key Intermolecular Interactions of Promethazine Identified by MD Simulations

| Interacting Residue | Interaction Type | Binding Site Region |

|---|---|---|

| Ile388, Leu387, Leu430 | Hydrophobic | Phenothiazine Group |

| Asn391, Leu407, Arg410 | Hydrophobic | Propan-amine Group |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of Promethazine, providing fundamental insights into its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are particularly effective for accurately predicting molecular geometries, electronic charge distribution, and orbital energies. researchgate.net

These calculations are crucial for understanding the intrinsic properties of the Promethazine molecule, which in turn govern its interactions with biological targets. For example, QM methods can determine the electrostatic potential surface of Promethazine, highlighting electron-rich and electron-poor regions that are critical for molecular recognition and binding. This information is foundational for predicting how Promethazine will interact with receptor sites and for understanding its metabolic pathways, as reactivity is closely linked to electronic structure. eurekaselect.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. nih.govresearchgate.net These studies are instrumental in understanding the binding affinity and mode of interaction between Promethazine and its biological targets.

In recent studies, docking has been used to corroborate experimental findings on the binding of Promethazine to human serum albumin (HSA). nih.govresearchgate.netnih.gov The results from docking simulations can reveal specific binding sites and poses, and they can quantify the interaction energy, often expressed as binding free energy. For example, docking studies have confirmed that Promethazine and its metabolites can bind to both major sites (I and II) of HSA, and these in silico results show a high degree of agreement with experimental data from methods like high-performance affinity chromatography. nih.govresearchgate.net Such studies can also elucidate competitive binding scenarios, for instance, how Promethazine might compete with other drugs for the same binding site on a protein. nih.govnih.gov

Table 2: Comparative Binding Affinity from Docking Studies

| Compound | Target Protein | Predicted Binding Site(s) | Key Finding |

|---|---|---|---|

| Promethazine (PMZ) | Human Serum Albumin (HSA) | Site I & Site II | Binds to both sites, corroborating experimental data. nih.govresearchgate.net |

| N-desmethylpromethazine (DMPMZ) | Human Serum Albumin (HSA) | Site I & Site II | Binds significantly better at Site I. nih.gov |

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR methods use computational models to predict the activity of new or modified compounds, accelerating the drug discovery process.

For a compound like Promethazine, SAR studies can explore how modifications to its phenothiazine scaffold or side chain affect its affinity for various receptors, such as histamine (B1213489) H1 or dopamine (B1211576) receptors. drugbank.com For example, a relationship has been identified between the chemical structure of Promethazine and its metabolites and their lipophilicity and, consequently, their affinity for HSA. nih.gov The N-dealkylation of Promethazine to its metabolite, DMPMZ, results in a less lipophilic compound with a lower affinity for HSA. nih.gov These computational models can guide the synthesis of new derivatives with improved potency or selectivity.

Theoretical Pharmacokinetic/Pharmacodynamic Modeling (without clinical data application)

Theoretical pharmacokinetic (PK) and pharmacodynamic (PD) modeling uses mathematical models to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its effect on the body, without relying on clinical trial data. These models are built upon the physicochemical properties of the drug and known physiological parameters.

For Promethazine, theoretical PK models can be developed to simulate its disposition in the body. nih.govresearchgate.net These models would incorporate parameters such as its high protein binding (around 93%), extensive hepatic metabolism (primarily to sulfoxides and N-demethylated metabolites), and its large volume of distribution. nih.govmedscape.comwikipedia.org By simulating these processes, researchers can predict concentration profiles in different tissues and optimize structural features to improve its pharmacokinetic properties. Quantum mechanics can also be applied to investigate pharmacokinetic problems at the molecular level before laboratory testing. eurekaselect.com

Table 3: Key Physicochemical and Pharmacokinetic Parameters for Theoretical Modeling of Promethazine

| Parameter | Value/Description | Implication for Modeling |

|---|---|---|

| Molecular Formula | C17H20N2S nih.gov | Foundational for all computational models. |

| Molecular Weight | 284.4 g/mol nih.gov | Used in diffusion and transport calculations. |

| Protein Binding | 93% wikipedia.org | High binding suggests a large volume of distribution and potential for drug interactions. |

| Metabolism | Extensive hepatic glucuronidation and sulfoxidation. medscape.comwikipedia.org | Models must account for significant first-pass metabolism. nih.govmedscape.com |

| Bioavailability | ~25% (oral) nih.govwikipedia.org | Indicates high first-pass metabolism, a key parameter in absorption models. |

Theoretical Formulation Science and Component Stability in Research Contexts

Intermolecular Forces and Chemical Interactions within the Formulation Matrix

Acetaminophen (B1664979), a para-aminophenol derivative, possesses hydroxyl and amide functional groups capable of forming strong hydrogen bonds. scribd.comfishersci.se Antipyrine (B355649), a pyrazolone (B3327878) derivative, contains nitrogen atoms and a carbonyl group, enabling hydrogen bonding and dipole-dipole interactions. scribd.comfishersci.se Dichloralphenazone (B1670458), a complex of antipyrine and chloral (B1216628) hydrate (B1144303), introduces additional hydroxyl groups from the chloral hydrate moiety, further increasing the potential for hydrogen bonding networks. scribd.comwikipedia.org

In a solid formulation, these compounds can engage in various intermolecular interactions:

Hydrogen Bonding: The hydroxyl groups of Acetaminophen and Dichloralphenazone, along with the amide of Acetaminophen and the nitrogen/carbonyl of Antipyrine, can form extensive hydrogen bond networks. These can be intermolecular (between different molecules) or intramolecular (within the same molecule), significantly affecting crystal packing and solubility.

Pi-Pi Stacking: The aromatic rings present in Acetaminophen and Antipyrine can engage in pi-pi stacking interactions, which contribute to crystal stability and can influence the arrangement of molecules within the solid state.

Acid-Base Interactions: While less prominent for these specific compounds under typical formulation conditions, subtle acid-base interactions or proton transfer events could occur, especially if impurities or degradation products with different pKa values are present.

Understanding the balance and strength of these forces is critical. Strong, favorable interactions between the active components can lead to stable co-crystals or solid dispersions, while unfavorable interactions might promote phase separation or instability.

Theoretical Aspects of Co-crystallization and Amorphous Solid Dispersion of Constituents

The theoretical potential for co-crystallization or the formation of amorphous solid dispersions (ASDs) among Acetaminophen, Antipyrine, and Dichloralphenazone is a key area of formulation research. These strategies aim to enhance physicochemical properties, particularly solubility and dissolution rate, which are often critical for drug performance.

Co-crystallization: Co-crystals are multi-component crystalline solids composed of two or more neutral molecules bound together through non-covalent interactions, primarily hydrogen bonds. wikipedia.org For "Paedosed" constituents, the presence of multiple hydrogen bond donors and acceptors (hydroxyl, amide, carbonyl, nitrogen) in Acetaminophen, Antipyrine, and Dichloralphenazone suggests a theoretical propensity for co-crystal formation. The thermodynamic driving force for co-crystallization is the formation of more stable supramolecular synthons than those in the individual pure components. Computational modeling, such as density functional theory (DFT) calculations, can predict preferred hydrogen bond motifs and estimate lattice energies, guiding the selection of co-formers and crystallization conditions.

Amorphous Solid Dispersion (ASD): An ASD involves dispersing one or more active components in an amorphous polymer matrix. The theoretical benefit lies in the higher free energy of the amorphous state compared to the crystalline state, leading to enhanced apparent solubility and dissolution rates. For a multi-component system like "this compound," the challenge lies in maintaining the amorphous state of all components and preventing phase separation or re-crystallization over time. Theoretical considerations involve:

Miscibility: The miscibility of each active component with the chosen polymer matrix, and importantly, the miscibility among Acetaminophen, Antipyrine, and Dichloralphenazone in the amorphous state, is paramount. Flory-Huggins solution theory and solubility parameter approaches (e.g., Hansen solubility parameters) can be used to predict miscibility.

Molecular Mobility: Understanding the molecular mobility within the amorphous matrix is essential, as higher mobility can facilitate re-crystallization. Molecular dynamics simulations can provide insights into the dynamics of the system.

The table below summarizes theoretical considerations for co-crystallization and ASD for the components of "this compound":

| Component | Key Functional Groups | Hydrogen Bond Potential | Aromatic Rings | Theoretical Co-crystallization Potential | Theoretical ASD Potential |

| Acetaminophen | Hydroxyl, Amide | High | Yes | High (numerous reported co-crystals) | High (commonly used in ASDs) |

| Antipyrine | Carbonyl, Nitrogen | Moderate | Yes | Moderate to High | Moderate to High |

| Dichloralphenazone | Hydroxyl (from chloral hydrate), Carbonyl, Nitrogen | High | Yes | High | High |

Proposed Degradation Pathways and Chemical Stability Research (excluding product shelf-life)

Understanding the intrinsic degradation pathways of Acetaminophen, Antipyrine, and Dichloralphenazone, both individually and in combination, is fundamental for chemical stability research, irrespective of product shelf-life considerations. This knowledge informs formulation design and storage conditions during research.

Acetaminophen: The primary degradation pathway for Acetaminophen is hydrolysis of the amide bond, leading to 4-aminophenol (B1666318) and acetic acid. scribd.comfishersci.se 4-aminophenol can further oxidize to quinone imine, a reactive intermediate. Oxidation of the phenolic hydroxyl group is another significant pathway, often catalyzed by light, oxygen, and trace metal ions. fishersci.se

Antipyrine: Antipyrine is generally considered relatively stable. However, it can undergo oxidation, particularly in the presence of light and oxygen, leading to the formation of colored degradation products. The pyrazolone ring can also be susceptible to cleavage under harsh conditions. wikipedia.org

Dichloralphenazone: As a complex of antipyrine and chloral hydrate, its stability is intrinsically linked to the stability of its components. Chloral hydrate is known to decompose into chloroform (B151607) and formic acid, especially under alkaline conditions or elevated temperatures. wikipedia.org This decomposition can generate acidic environments or reactive species that might impact the stability of Acetaminophen and Antipyrine. The complex itself can dissociate back into its constituent parts.

In a mixed formulation, potential degradation pathways include:

Inter-component Reactions: The degradation products of one compound could potentially react with another intact compound or its degradation products. For example, reactive intermediates from Acetaminophen oxidation might interact with Antipyrine or Dichloralphenazone.

Catalysis: The presence of one component or its degradation products might catalyze the degradation of another. For instance, acidic degradation products from Dichloralphenazone (chloral hydrate decomposition) could accelerate Acetaminophen hydrolysis.

Hydrolysis: All three compounds contain hydrolyzable groups (amide in acetaminophen, potential for chloral hydrate decomposition in dichloralphenazone). The presence of residual moisture or hygroscopic excipients can accelerate these reactions.

Oxidation: Phenolic groups (Acetaminophen) and heterocyclic rings (Antipyrine, Dichloralphenazone) are susceptible to oxidation, which can be exacerbated by oxygen exposure and light.

Research into these pathways often involves forced degradation studies under various stress conditions (e.g., elevated temperature, humidity, light, pH extremes, presence of oxidizing agents) to identify potential degradation products and mechanisms.

Influence of Excipients on Molecular Interactions and Systemic Stability (theoretical perspective)

Excipients are inactive ingredients in a formulation, but their influence on the molecular interactions and systemic stability of active components like Acetaminophen, Antipyrine, and Dichloralphenazone is profound from a theoretical standpoint.

Physical Interactions:

Hydrogen Bonding: Excipients with hydrogen bond donor/acceptor capabilities (e.g., polymers like HPMC, PVP, or sugars) can compete with or enhance intermolecular hydrogen bonding between the active components. This can influence crystal growth, amorphous stability, and even lead to excipient-drug co-crystallization.

Adsorption/Surface Interactions: Excipients can adsorb onto the surface of drug particles, altering surface energy and potentially influencing dissolution or aggregation behavior.

Plasticization: Amorphous excipients can act as plasticizers, reducing the glass transition temperature of an ASD, which might increase molecular mobility and risk of re-crystallization. Conversely, anti-plasticizers can increase Tg, enhancing stability.

Chemical Interactions:

pH Modification: Excipients can alter the microenvironmental pH within the formulation, which is critical for the stability of pH-sensitive compounds like Acetaminophen (hydrolysis) and Dichloralphenazone (chloral hydrate decomposition). Buffering excipients can help maintain a stable pH.

Catalysis/Inhibition: Certain excipients (e.g., those containing trace metals, peroxides, or reactive functional groups) can catalyze degradation reactions. Conversely, antioxidants or chelating agents can inhibit oxidative degradation.

Moisture Sorption: Hygroscopic excipients can absorb moisture, increasing the water activity within the formulation, which can accelerate hydrolytic degradation pathways for all three active components. Desiccants can mitigate this.

Phase Behavior: Excipients can influence the phase behavior of the active components, promoting or inhibiting crystallization, or affecting the miscibility in amorphous systems. For instance, a polymer chosen for an ASD must exhibit good miscibility with all three active components to prevent phase separation.

The selection of excipients is a critical theoretical exercise, requiring a comprehensive understanding of their physicochemical properties and their potential interactions with each component of "this compound."

Solvent-Mediated Interactions and Their Impact on Component Behavior in Research Solutions

In research contexts, particularly during synthesis, purification, and analytical characterization, the choice of solvent and the resulting solvent-mediated interactions significantly impact the behavior and stability of Acetaminophen, Antipyrine, and Dichloralphenazone.

Solubility and Dissolution: Solvents dictate the solubility of each component. The principles of "like dissolves like" (polarity, hydrogen bonding capacity) are paramount. For a multi-component system, differential solubility in a given solvent can lead to selective dissolution or precipitation, which is critical in crystallization processes or stability studies in solution.

Solvent-Drug Interactions:

Solvation: Solvent molecules can solvate drug molecules, forming transient or stable complexes. This solvation shell influences the effective size, shape, and reactivity of the drug molecules in solution.

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., water, alcohols) can compete with or enhance intermolecular hydrogen bonding between the drug components. This can affect their aggregation state in solution or their ability to form co-crystals upon solvent removal.

Acid-Base Chemistry: The pH of the solvent system is crucial. Acetaminophen's solubility and stability are highly pH-dependent. Dichloralphenazone's chloral hydrate moiety can be unstable in certain pH ranges. The solvent's inherent acidity or basicity, or the presence of buffering agents, will dictate the ionization state and thus the reactivity and solubility of the components.

Crystallization and Polymorphism: The solvent from which a compound crystallizes can influence its polymorphic form. Different solvents can lead to different crystal habits or even different polymorphs, which can have distinct physical properties (e.g., solubility, stability). For a multi-component system, solvent-mediated transformations can be complex, potentially leading to the formation of solvates, hydrates, or co-crystals.

Degradation in Solution: Degradation pathways (hydrolysis, oxidation) are often accelerated in solution compared to the solid state due to increased molecular mobility and accessibility of reactive species. The solvent can act as a reactant (e.g., water in hydrolysis), a catalyst, or a medium for radical formation (e.g., solvent impurities under light).

Understanding these solvent-mediated interactions is crucial for designing robust analytical methods, controlling crystallization processes, and ensuring the chemical integrity of the components during solution-based research.

Ethical Considerations in Fundamental Chemical Research of Multi Component Systems

Responsible Conduct of Research in Complex Chemical Entity Studies

The responsible conduct of research (RCR) in studies involving complex chemical entities such as "Paedosed" requires meticulous attention to several ethical principles. Researchers must ensure transparency in reporting the composition and preparation of the multi-component system, acknowledging all constituents, including active pharmaceutical ingredients and excipients, if applicable to the research question. Any variations in batch composition or source materials for acetaminophen (B1664979) (N-(4-Hydroxyphenyl)acetamide), antipyrine (B355649) (1,5-dimethyl-2-phenylpyrazol-3-one), and dichloralphenazone (B1670458) (1,1-bis(2,2,2-trichloro-1-hydroxyethyl)benzene) must be thoroughly documented and disclosed. fishersci.se

Furthermore, the study design for investigating "this compound" must be scientifically sound and justified, particularly when exploring the synergistic or antagonistic effects of its components. Ethical considerations demand that research questions are clearly defined and that the methodology is appropriate to address the inherent complexity of a multi-component system. This includes careful planning for the isolation, identification, and quantification of each constituent, as well as their potential metabolites or degradation products, to ensure a comprehensive understanding of the system under investigation. Researchers are ethically obligated to avoid selective reporting of data or misrepresentation of findings, especially concerning the interactions between the components of "this compound".

Data Integrity and Reproducibility in Multi-Constituent Analysis

Ensuring data integrity and reproducibility is a cornerstone of ethical chemical research, particularly critical for multi-constituent analyses of systems like "this compound". The analytical methods employed to characterize each component (acetaminophen, antipyrine, and dichloralphenazone) within the mixture must be validated for accuracy, precision, and specificity. fishersci.se This validation is essential to guarantee that the reported concentrations and purities of each constituent are reliable and consistent across different experiments and laboratories.

Ethical Use of In Vitro and Animal Models for Mechanistic Investigations

The ethical use of in vitro and animal models is a critical consideration when conducting mechanistic investigations of multi-component systems such as "this compound". Researchers are ethically bound to adhere to the "3Rs" principle: Replacement (using non-animal methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (optimizing experimental procedures to minimize animal suffering).

When in vitro models are employed to study the interactions or mechanisms of action of acetaminophen, antipyrine, and dichloralphenazone, researchers must ensure the models are biologically relevant and accurately reflect the complex biological environment. This includes careful selection of cell lines, culture conditions, and appropriate endpoints that can reliably inform about the behavior of the multi-component system.

For studies necessitating animal models, rigorous ethical review and approval from institutional animal care and use committees (IACUCs) are mandatory. The justification for using animals must be robust, demonstrating that the scientific questions cannot be adequately addressed by in vitro or computational methods. Furthermore, the welfare of the animals must be prioritized throughout the study, encompassing appropriate housing, nutrition, pain management, and humane endpoints. Researchers investigating "this compound" in animal models should design experiments to yield maximal information from the fewest animals, while ensuring the scientific rigor necessary for meaningful mechanistic insights into how the components interact within a living system.

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry, pediatrics, data science)?

- Establish data-sharing agreements and use platforms like Figshare for transparent collaboration. Define roles using collaboration charts and align objectives with SMART goals (Specific, Measurable, Achievable, Relevant, Time-bound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.